molecular formula C9H18N2O3 B141567 tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate CAS No. 154656-94-7

tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate

Cat. No. B141567
M. Wt: 202.25 g/mol
InChI Key: INNKXDJXQNXCJW-UHFFFAOYSA-N
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Description

“tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate” is a chemical compound with the molecular formula C9H20N2O2 .


Synthesis Analysis

The synthesis of tert-Butyl carbamates, which are related to the compound , involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This is followed by a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, and trapping of the isocyanate derivative .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate” can be represented by the InChI code: 1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h10H,5-7H2,1-4H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate” include a molecular weight of 188.27 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its predicted boiling point is 280.3±23.0 °C, and it has a predicted density of 0.949±0.06 g/cm3 .

properties

IUPAC Name

tert-butyl N-[3-(methylamino)-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-5-7(12)10-4/h5-6H2,1-4H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNKXDJXQNXCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate

Synthesis routes and methods

Procedure details

BOC-β-alanine (0.50 g, 2.64 mmol) was dissolved in 4 mL DMF. Methylamine hydrochloride (198 mg, 2.93 mmol) and DMAP (427.2 mg, 3.50 mmol) were added, followed by EDCI (1.06 g, 5.53 mmol). After stirring at room temperature for 2 days the solvent was removed in a stream of nitrogen and the residue dried in vacuo. It was dissolved in 5 mL 1 M HCl, and the solution was extracted five times with ethyl acetate. The combined organic extracts were dried over MgSO4 and concentrated to yield 0.43 g (2.13 mmol, 81%) of BOC-β-alanine methylamide (14) as a white solid. mp. 117-118° C., 1H-NMR (300 MHz, CDCl3) δ 5.78 (b, NH), 5.15 (b, NH), 3.38 (q, J=6.1 Hz, 2 H), 2.78 (d, J=4.8 Hz, 3 H), 2.36 (t, J=6.1 Hz, 2 H), 1.40 (s, 9 H) 13C-NMR (75.5 MHz, CDCl3) δ 171.74 (C), 79.15 (C), 36.41 (CH2), 36.03 (CH2), 28.17 (3 CH3), 26.04 (CH3). ##STR27##
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
427.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Three

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